1-(3-Chloro-4-methoxybenzyl)guanidine

5-HT3 receptor serotonin receptor arylguanidine SAR

This disubstituted benzylguanidine carries a meta‑chloro / para‑methoxy substitution pattern that creates a distinct push‑pull electronic system, enabling research on mitochondrial Complex I/III selectivity, 5‑HT₃ efficacy switching, and antimicrobial SAR. Unlike mono‑substituted analogs, the 3‑Cl/4‑OCH₃ arrangement allows head‑to‑head respirometry versus MIBG and benzylguanidine controls. Procurement from certified suppliers ensures ≥95% HPLC purity and batch‑specific COA, supporting reproducible OXPHOS and pharmacological studies.

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
Cat. No. B13690760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-methoxybenzyl)guanidine
Molecular FormulaC9H12ClN3O
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN=C(N)N)Cl
InChIInChI=1S/C9H12ClN3O/c1-14-8-3-2-6(4-7(8)10)5-13-9(11)12/h2-4H,5H2,1H3,(H4,11,12,13)
InChIKeyAZIKBZVFAZCMMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloro-4-methoxybenzyl)guanidine – Baseline Compound Identity for Scientific Procurement


1-(3-Chloro-4-methoxybenzyl)guanidine (CAS 48144-57-6; molecular formula C₉H₁₂ClN₃O; molecular weight 213.66 g·mol⁻¹) is a disubstituted benzylguanidine derivative belonging to the arylalkylguanidine class . The compound features a guanidine moiety linked via a methylene bridge to a benzene ring bearing a meta-chloro (3-Cl) and a para-methoxy (4-OCH₃) substituent. This substitution pattern creates a unique electron‑withdrawing / electron‑donating push‑pull system that distinguishes it from common mono‑substituted benzylguanidine analogs such as 1‑benzylguanidine (BG), 1‑(4‑chlorobenzyl)guanidine, and 1‑(4‑methoxybenzyl)guanidine [1]. The compound has been cited as an inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) and is being investigated in diverse pharmacological contexts including metabolic regulation and antimicrobial research [2].

Why Broad-Spectrum Benzylguanidine Analogs Cannot Substitute for 1-(3-Chloro-4-methoxybenzyl)guanidine


Benzylguanidine derivatives exhibit exquisitely sensitive structure–activity relationships (SAR) wherein minor alterations to the aryl substitution pattern can invert functional activity, abolish target engagement, or dramatically shift potency [1]. For instance, in the 5‑HT₃ receptor series, replacing the 3‑Cl of N‑(3‑chlorophenyl)guanidine (Ki = 32 nM) with a 4‑OCH₃ group yielded an antagonist (Ki = 1600 nM), while the 3,4,5‑trichloro analog achieved sub‑nanomolar affinity (Ki = 0.7 nM) [2]. In the benzylguanidine weight‑loss series, 1‑(4‑chlorobenzyl)guanidine produced a −19.7% daily weight difference versus controls in BALB/c mice, whereas the 4‑methoxy and 3,4‑dimethoxy analogs were completely inactive [1]. These data demonstrate that the 3‑chloro‑4‑methoxy substitution pattern of the target compound – combining an electron‑withdrawing meta‑Cl with an electron‑donating para‑OCH₃ – is expected to confer a pharmacological profile distinct from both mono‑substituted and differently di‑substituted congeners, rendering generic substitution scientifically unsound for applications demanding reproducible target engagement.

Quantitative Differentiation Evidence for 1-(3-Chloro-4-methoxybenzyl)guanidine Versus Closest Analogs


5‑HT₃ Receptor Affinity of the 3‑Chlorobenzyl Scaffold Versus the 3‑Chlorophenyl Analog

The 3‑chlorobenzylguanidine scaffold (the exact core of the target compound lacking only the 4‑OCH₃) exhibits a 5‑HT₃ receptor Ki of 1200 nM in NG 108‑15 cells expressing the 5‑HT₃ receptor [1]. This is approximately 38‑fold weaker than the corresponding phenylguanidine analog N‑(3‑chlorophenyl)guanidine (Ki = 32 nM), demonstrating that the methylene spacer and substitution pattern profoundly modulate affinity [2]. The target compound further incorporates a 4‑methoxy group, which in the arylguanidine series reduces affinity by an additional ~50‑fold (Ki = 1600 nM for the 4‑OCH₃ analog) [3]. This positions the target compound in a unique affinity and functional space distinct from both the high‑affinity phenylguanidines and the unsubstituted benzylguanidines.

5-HT3 receptor serotonin receptor arylguanidine SAR

Mitochondrial Respiration Inhibition Relative to MIBG and Benzylguanidine

Benzylguanidine (BG), the parent scaffold of the target compound, is established as a mitochondrial inhibitor equipotent to meta‑iodobenzylguanidine (MIBG) in suppressing mitochondrial respiration [1]. In comparative cellular assays, MIBG and BG were almost equipotent in inhibiting mitochondrial respiration in L1210 leukemia cells, though MIBG was more efficient in Uptake‑I inhibition and more cytotoxic in survival assays [1]. The target compound 1‑(3‑chloro‑4‑methoxybenzyl)guanidine introduces both a chloro substituent (which may enhance mitochondrial penetration via increased lipophilicity) and a methoxy group (which may modulate electron‑transport chain complex interactions) [2]. The compound is claimed in patent literature as an OXPHOS inhibitor for cancer therapy applications, indicating recognized differentiation from simple benzylguanidine [3].

mitochondrial respiration OXPHOS inhibition benzylguanidine

Weight‑Loss Efficacy Structural Alert: 3,4‑Disubstitution Abolishes Activity Relative to 4‑Chloro Lead

In a systematic SAR study of benzylguanidine analogs in BALB/c, ob/ob, and diet‑induced obesity (DIO) mouse models, the 4‑chlorobenzylguanidine (compound 29) was identified as the lead compound with an average daily weight difference of −19.7 ± 1.0% (BALB/c), −11.0 ± 0.7% (ob/ob), and −7.3 ± 0.8% (DIO) versus time‑matched controls [1]. Critically, the 3,4‑dichloro analog (compound 33) showed lower activity than the unsubstituted benzylguanidine (compound 14), and the 3,4‑dimethoxy analog (compound 35) was completely inactive [1]. The 4‑methoxy analog (compound 31) was also inactive [1]. The target compound's 3‑chloro‑4‑methoxy pattern represents a novel mixed electronic substitution not tested in this study, where the 3‑Cl may partially rescue the inactivity observed with 4‑OCH₃ alone through electron‑withdrawal that improves target engagement.

weight loss metabolic regulation benzylguanidine SAR

Antimicrobial Activity Class Benchmark for Benzylguanidine Derivatives

A comprehensive antimicrobial SAR study of benzyl and phenyl guanidine derivatives reported MIC values against Staphylococcus aureus and Escherichia coli in the low µg/mL range [1]. The most potent compound in that series, 3‑[2‑chloro‑3‑(trifluoromethyl)]‑benzyloxy derivative 9m, displayed MICs of 0.5 µg/mL (S. aureus) and 1 µg/mL (E. coli) [1]. 4‑Chloro‑substituted benzylguanidine derivatives 9o and 9b showed MICs of 8 µg/mL against S. aureus [1]. While the target compound 1‑(3‑chloro‑4‑methoxybenzyl)guanidine was not directly evaluated in this study, its 3‑chloro‑4‑methoxy substitution pattern occupies a distinct position in the SAR landscape relative to the 4‑chloro (MIC 8 µg/mL) and the methoxy‑substituted derivative 10g [1]. The guanidine moiety is essential for antimicrobial activity, acting as a mimic of protonated arginine residues in protein–ligand interactions at bacterial targets [2].

antimicrobial MRSA benzylguanidine SAR

Physicochemical Differentiation: Calculated logP and pKa Versus Mono‑Substituted Analogs

The 3‑chloro‑4‑methoxy substitution pattern creates a unique physicochemical profile relative to common benzylguanidine analogs. The meta‑chloro substituent (σₘ = +0.37, Hammett constant) exerts an electron‑withdrawing effect that increases the acidity of the guanidinium group (lowering pKa), while the para‑methoxy group (σₚ = −0.27) donates electron density, partially offsetting the chloro effect [1]. This push‑pull system yields a computed logP approximately 1.5–1.8 (estimated via fragment‑based methods), compared to ~0.9 for unsubstituted benzylguanidine, ~1.6 for 4‑chlorobenzylguanidine, and ~0.7 for 4‑methoxybenzylguanidine . The intermediate lipophilicity of the target compound (between the 4‑Cl and 4‑OCH₃ analogs) may optimize membrane permeability while retaining aqueous solubility for in vitro assay compatibility [1].

lipophilicity physicochemical properties drug-likeness

Optimal Research and Industrial Application Scenarios for 1-(3-Chloro-4-methoxybenzyl)guanidine


5‑HT₃ Serotonin Receptor Functional Profiling Studies

The unique 3‑chloro‑4‑methoxy‑benzyl substitution pattern positions this compound as a valuable probe for distinguishing phenylguanidine from benzylguanidine SAR at the 5‑HT₃ receptor. With the 3‑chlorobenzylguanidine core exhibiting a Ki of 1200 nM [1] and the 4‑methoxy modification in arylguanidines shown to switch ligands from agonists to antagonists [2], this compound can be deployed in functional assays (e.g., two‑electrode voltage clamp electrophysiology in Xenopus oocytes expressing h5‑HT₃A receptors) to map the structural determinants of efficacy switching.

Mitochondrial OXPHOS Inhibition with Reduced Catecholamine‑Uptake Liability

For research programs targeting mitochondrial oxidative phosphorylation in cancer, the compound offers a benzylguanidine scaffold that, unlike MIBG, does not bear the iodine atom responsible for high‑affinity catecholamine‑uptake‑1 transporter recognition [1]. The 3‑chloro‑4‑methoxy substitution may further tune Complex I vs. Complex III selectivity relative to unsubstituted benzylguanidine, making the compound suitable for head‑to‑head mitochondrial respirometry studies (Seahorse XF Analyzer) comparing OCR (oxygen consumption rate) inhibition profiles against MIBG and benzylguanidine controls [2].

Metabolic Disease Lead Optimization Starting Point

Given the well‑characterized SAR where 4‑chlorobenzylguanidine is the most potent weight‑loss agent (−19.7% daily weight difference in BALB/c mice) but 3,4‑dimethoxy substitution abolishes activity [1], the 3‑chloro‑4‑methoxy compound provides a novel intermediate scaffold for probing the electronic requirements of the putative target. Researchers can use this compound to investigate whether mixed electron‑withdrawing/electron‑donating character at the 3‑ and 4‑positions can retain efficacy while improving metabolic stability over the 4‑chloro lead (which is susceptible to CYP450‑mediated para‑hydroxylation) [1].

Antimicrobial Structure–Activity Relationship Expansion

The benzylguanidine antimicrobial chemotype has demonstrated MIC values as low as 0.5 µg/mL against S. aureus, with chloro‑substituted derivatives showing consistent activity in the 8 µg/mL range [1]. The 3‑chloro‑4‑methoxy compound can serve as a scaffold‑diversification building block for parallel synthesis libraries aimed at improving anti‑MRSA potency beyond 8 µg/mL while exploring the effect of mixed halogen‑alkoxy substitution on Gram‑negative (E. coli) penetration, which is typically a limitation of this class [1].

Quote Request

Request a Quote for 1-(3-Chloro-4-methoxybenzyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.